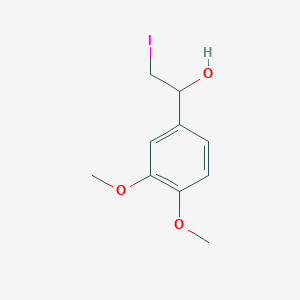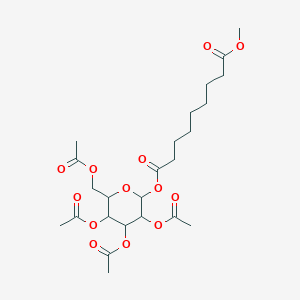
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a highly potent carbohydrate intermediate. It holds immense significance in the realm of biomedicine, particularly in the synthesis of drugs that combat glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside typically involves the esterification of octanoic acid with 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of methanol as a solvent and a catalyst to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is extensively used in scientific research due to its versatility and potency. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to glycosylation processes and enzyme-substrate interactions.
Medicine: Integral in the development of therapeutic agents for glycosylation-related diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves its role as a substrate in glycosylation reactions. It interacts with specific enzymes, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which are essential for various biological functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Methyl 8-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)octanoate
Uniqueness
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside stands out due to its specific structure, which allows it to be a highly effective intermediate in the synthesis of therapeutic agents. Its unique combination of functional groups provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C24H36O13 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
1-O-methyl 9-O-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |
InChI |
InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3 |
InChI Key |
OEKGNKBFJPVGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




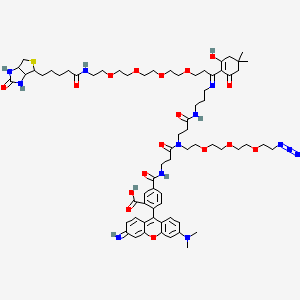

![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
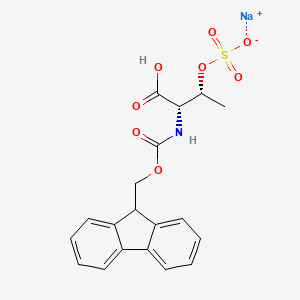
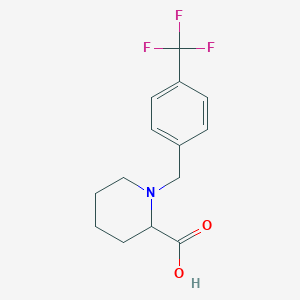
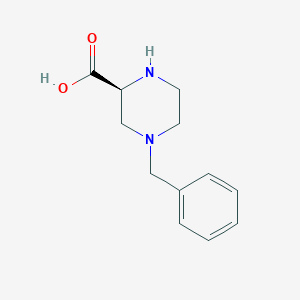


![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
